Intra-Family KDM Selectivity Profile of JIB-04: A Quantitative IC50 Rank-Order Comparison
JIB-04 exhibits a distinct intra-family selectivity profile among Jumonji demethylases that is not replicated by KDM4-selective (e.g., SD70) or KDM6-selective (e.g., GSK-J4) inhibitors. In cell-free ELISA assays, JIB-04 displays a rank-order of IC50 values across six KDM enzymes: JARID1A/KDM5A (230 nM) < JMJD2D/KDM4D (290 nM) < JMJD2E/KDM2E (340 nM) < JMJD2B/KDM4B (435 nM) ≈ JMJD2A/KDM4A (445 nM) < JMJD3/KDM6B (855 nM) < JMJD2C/KDM4C (1,100 nM) . This quantitative spread of >4-fold between the most sensitive (KDM5A) and least sensitive (KDM4C, KDM6B) targets underscores its utility as a broad-spectrum but tunable KDM inhibitor, contrasting with SD70 (reported IC50 ≈ 40 nM for KDM4A but >10 µM for KDM5) and GSK-J4 (IC50 ≈ 10 µM for KDM6B but >50 µM for KDM4) [1].
| Evidence Dimension | IC50 for six recombinant Jumonji demethylase enzymes |
|---|---|
| Target Compound Data | IC50 values (nM): JARID1A/KDM5A = 230; JMJD2D = 290; JMJD2E = 340; JMJD2B = 435; JMJD2A = 445; JMJD3 = 855; JMJD2C = 1100 |
| Comparator Or Baseline | SD70: IC50 ≈ 40 nM for KDM4A, >10 µM for KDM5; GSK-J4: IC50 ≈ 10 µM for KDM6B, >50 µM for KDM4 |
| Quantified Difference | JIB-04 inhibits KDM5A with ~4.8× higher potency than KDM4C and ~3.7× higher potency than KDM6B; SD70 exhibits >250× selectivity for KDM4A over KDM5; GSK-J4 exhibits >5,000× selectivity for KDM6B over KDM4A |
| Conditions | Cell-free ELISA using recombinant KDM enzymes and H3K9me3 peptide substrates |
Why This Matters
This broad yet graded selectivity enables functional interrogation of multiple KDM subfamilies simultaneously with a single chemical probe, reducing the need for combinatorial inhibitor treatments that introduce confounding variables.
- [1] Yoshida Y, et al. Jumonji inhibitors block SCLC viability, act on target, and robustly inhibit etoposide-resistant cell lines. Oncogene. 2024;43:1257-1271. View Source
